

11- β -hydroxysteroid dehydrogenase 1 inhibition by 4,4-Difluorocyclohexylamine hydrochloride

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Compound of Interest

Compound Name: 4,4-Difluorocyclohexylamine hydrochloride

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An In-Depth Technical Guide to the Inhibition of 11- β -Hydroxysteroid Dehydrogenase 1 with a Focus on **4,4-Difluorocyclohexylamine Hydrochloride**

Disclaimer: This document provides a comprehensive overview of 11- β -hydroxysteroid dehydrogenase 1 (11 β -HSD1) inhibition. While focusing on **4,4-Difluorocyclohexylamine hydrochloride**, it is important to note that publicly available scientific literature does not currently contain specific quantitative data (e.g., IC₅₀, Ki values) on the direct inhibitory activity of this compound. Therefore, this guide utilizes data from well-characterized 11 β -HSD1 inhibitors to illustrate key concepts and experimental methodologies.

Introduction to 11 β -Hydroxysteroid Dehydrogenase 1 (11 β -HSD1)

11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) is a critical enzyme in the preceptor activation of glucocorticoids. It primarily catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents), thereby amplifying glucocorticoid receptor signaling in a tissue-specific manner.^[1] This enzymatic activity is particularly prominent in key metabolic tissues, including the liver, adipose tissue, and the brain.^[2]

Dysregulation of 11 β -HSD1 activity has been implicated in a range of metabolic disorders. Increased activity of 11 β -HSD1 in adipose tissue is associated with obesity and insulin

resistance.^[2] Consequently, the selective inhibition of 11 β -HSD1 has emerged as a promising therapeutic strategy for conditions such as type 2 diabetes, metabolic syndrome, and obesity.
^[3]

4,4-Difluorocyclohexylamine hydrochloride is a compound identified as an inhibitor of 11 β -HSD1.^[4] While its direct inhibitory potency is not extensively documented in peer-reviewed publications, its chemical structure represents a class of compounds that have been explored in the development of 11 β -HSD1 inhibitors.

Data Presentation

Physicochemical Properties of 4,4-Difluorocyclohexylamine Hydrochloride

The fundamental properties of **4,4-Difluorocyclohexylamine hydrochloride** are summarized below.

Property	Value	Reference
CAS Number	675112-70-6	[4]
Molecular Formula	C ₆ H ₁₂ ClF ₂ N	[4]
Molecular Weight	171.62 g/mol	[4]
Physical Form	Solid	[5]
Purity	Typically \geq 97%	[5]
Storage Temperature	Room Temperature	[5]
IUPAC Name	4,4-difluorocyclohexan-1-amine;hydrochloride	[5] [6]

Comparative In Vitro Potency of Exemplary 11 β -HSD1 Inhibitors

To provide a context for the potency of 11 β -HSD1 inhibitors, the following table presents data for several well-characterized compounds.

Compound	Assay Type	Potency (IC50/Ki)	Species	Reference
AMG-221	Scintillation Proximity Assay (SPA)	Ki = 12.8 nM	Human	[1]
Cell-Based Assay (HEK293)		IC50 = 10.1 nM	Human	[1]
INCB-13739	Enzymatic Assay	IC50 = 3.2 nM	Not Specified	[1]
Cell-Based Assay (PBMC)		IC50 = 1.1 nM	Human	[1]
ABT-384	Not Specified	Ki = 0.1 - 2.7 nM	Rodent, Monkey, Human	[7]
AZD4017	Not Specified	IC50 = 7 nM	Human	[7]
BMS-823778	Not Specified	IC50 = 2.3 nM	Human	[7]

Selectivity Profile of 11 β -HSD1 Inhibitors

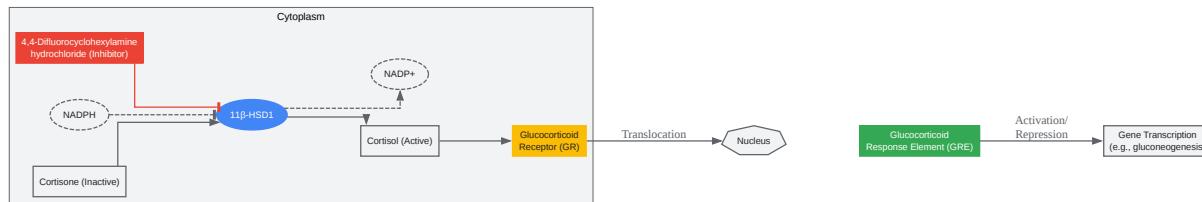
Selective inhibition of 11 β -HSD1 over its isoform, 11 β -HSD2, is crucial to avoid off-target effects, such as apparent mineralocorticoid excess. 11 β -HSD2 is vital for inactivating cortisol in mineralocorticoid-sensitive tissues.

Compound	IC50/Ki (11 β -HSD1)	IC50 (11 β -HSD2)	Selectivity (Fold)	Reference
AMG-221	Ki = 12.8 nM, IC50 = 10.1 nM	>10,000 nM	>1000	
AZD8329	IC50 = 9 nM	>30 μ M	>5000	
BMS-823778	IC50 = 2.3 nM	>10,000-fold selectivity	>10,000	[7]
Carbenoxolone	Low Micromolar	Inhibits 11 β -HSD2	Non-selective	

Signaling Pathways and Experimental Workflows

11 β -HSD1 Signaling Pathway

The following diagram illustrates the central role of 11 β -HSD1 in the activation of glucocorticoids and the subsequent signaling cascade.

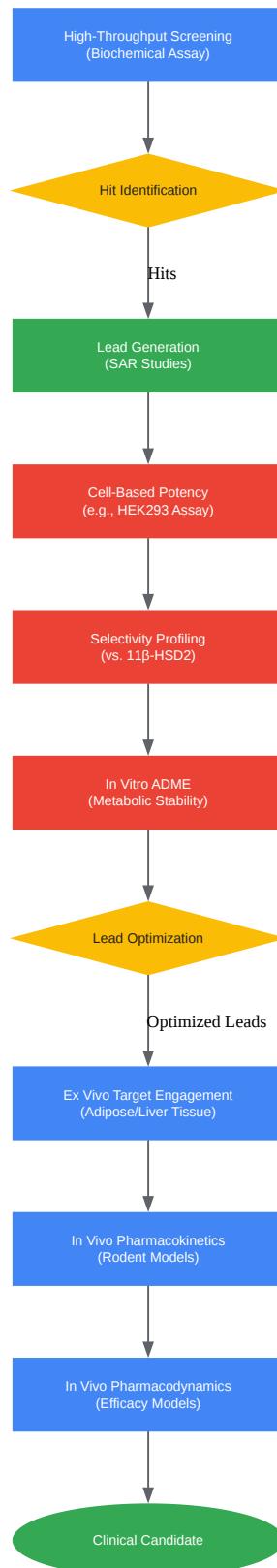


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11 β -HSD1 converts inactive cortisone to active cortisol, which then activates the glucocorticoid receptor.

Experimental Workflow for 11 β -HSD1 Inhibitor Characterization

The process of identifying and characterizing a novel 11 β -HSD1 inhibitor follows a structured workflow, from initial screening to *in vivo* validation.

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A typical workflow for the discovery and development of a selective 11 β -HSD1 inhibitor.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate 11 β -HSD1 inhibitors.

In Vitro Enzymatic Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay measures the direct inhibition of the 11 β -HSD1 enzyme.

- Principle: Microsomes containing recombinant 11 β -HSD1 are incubated with [3 H]-cortisone and the cofactor NADPH. The product, [3 H]-cortisol, is captured by a specific monoclonal antibody coupled to scintillant-containing beads. The binding of [3 H]-cortisol to the beads brings it in close proximity to the scintillant, generating a light signal that is proportional to the amount of product formed.[[1](#)]
- Materials:
 - Recombinant human 11 β -HSD1 microsomes
 - [3 H]-cortisone
 - NADPH
 - Test compound (e.g., **4,4-Difluorocyclohexylamine hydrochloride**) and controls
 - Anti-cortisol monoclonal antibody-coated SPA beads
 - Assay buffer (e.g., Tris-HCl with EDTA)
 - Microplate scintillation counter
- Protocol:
 - Prepare serial dilutions of the test compound in the assay buffer.
 - In a microplate, add the test compound dilutions, 11 β -HSD1 microsomes, and [3 H]-cortisone.

- Initiate the enzymatic reaction by adding NADPH.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution containing a non-selective inhibitor (e.g., carbenoxolone).
- Add the anti-cortisol SPA beads and incubate to allow for binding.
- Measure the signal using a microplate scintillation counter.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based 11 β -HSD1 Inhibition Assay

This assay assesses the ability of a compound to inhibit 11 β -HSD1 within a cellular environment.

- Principle: A human cell line (e.g., HEK293) engineered to express human 11 β -HSD1 is incubated with cortisone and the test compound. The amount of cortisol produced by the cells and released into the culture medium is quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[1\]](#)
- Materials:
 - HEK293 cells stably expressing human 11 β -HSD1
 - Cell culture medium and supplements
 - Cortisone (substrate)
 - Test compound and controls
 - LC-MS/MS system
- Protocol:
 - Plate the HEK293-11 β -HSD1 cells in a multi-well plate and culture until confluent.

- Pre-incubate the cells with various concentrations of the test compound.
- Add cortisone to the culture medium to initiate the enzymatic reaction.
- Incubate the cells at 37°C for a specified period (e.g., 4-24 hours).
- Collect the cell culture supernatant.
- Analyze the concentration of cortisol in the supernatant using a validated LC-MS/MS method.
- Determine the IC50 value by plotting the percent inhibition of cortisol production against the compound concentration.

Ex Vivo Adipose Tissue 11 β -HSD1 Activity Assay

This assay measures the target engagement of an inhibitor in a relevant tissue.

- Principle: Subcutaneous adipose tissue biopsies are obtained from subjects before and after treatment with the test compound. The tissue is then incubated ex vivo with deuterated (d4)-cortisone. The conversion of d4-cortisone to d3-cortisol is measured by LC-MS/MS to determine the level of 11 β -HSD1 activity.
- Materials:
 - Adipose tissue biopsy samples
 - Deuterated cortisone (d4-cortisone)
 - Culture medium
 - LC-MS/MS system
- Protocol:
 - Obtain subcutaneous adipose tissue biopsies from subjects at baseline and at various time points after inhibitor administration.
 - Incubate the adipose tissue fragments in a culture medium containing d4-cortisone.

- Incubate at 37°C for a defined period.
- Extract the steroids from the culture medium.
- Quantify the levels of d4-cortisone and d3-cortisol using LC-MS/MS.
- Calculate the percent conversion to determine the 11 β -HSD1 activity and the degree of inhibition post-treatment.

Conclusion

The inhibition of 11 β -HSD1 remains a highly attractive strategy for the treatment of metabolic diseases. The development of potent and selective inhibitors is a key focus of research in this area. While **4,4-Difluorocyclohexylamine hydrochloride** is identified as a potential inhibitor, the lack of publicly available, detailed studies on its specific inhibitory characteristics highlights a gap in the current scientific literature. The experimental protocols and comparative data provided in this guide offer a framework for the evaluation of such compounds and underscore the rigorous process required to characterize a selective 11 β -HSD1 inhibitor. Further research is necessary to fully elucidate the therapeutic potential of **4,4-Difluorocyclohexylamine hydrochloride** and its derivatives.

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